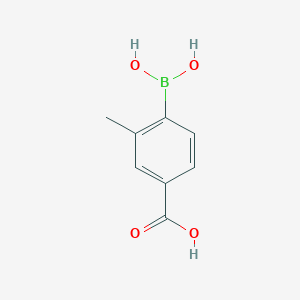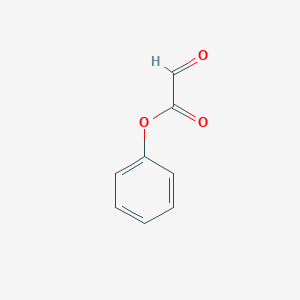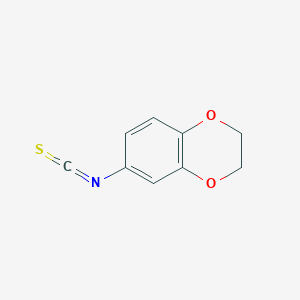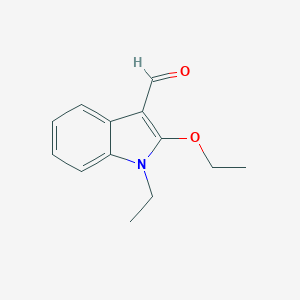
2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde is a chemical compound that belongs to the family of indole derivatives. It is a yellow solid with a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of 2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets such as enzymes or receptors. The compound has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. The compound has also been reported to modulate the levels of certain biomolecules such as prostaglandins, cytokines, and reactive oxygen species (ROS).
実験室実験の利点と制限
One of the advantages of using 2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde in lab experiments is its relatively simple synthesis method. The compound is also stable under normal laboratory conditions and can be easily stored. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in aqueous-based experiments. Additionally, the compound may exhibit different biological activity depending on the cell type or organism being studied.
将来の方向性
There are several future directions that can be explored in the study of 2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde. One potential direction is to investigate the compound's potential as a fluorescent probe for the detection of other metal ions. Another direction is to study the compound's mechanism of action in more detail to identify specific molecular targets. Additionally, the compound's potential as a therapeutic agent for various diseases such as cancer and inflammation can be further explored.
合成法
The synthesis of 2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde involves the reaction of 2-ethoxy-1-ethyl-1H-indole with an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
科学的研究の応用
2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde has shown promising results in scientific research, particularly in the field of medicinal chemistry. It has been reported to possess anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been studied for its potential as a fluorescent probe for the detection of metal ions such as copper and zinc.
特性
CAS番号 |
141210-88-0 |
|---|---|
製品名 |
2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde |
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC名 |
2-ethoxy-1-ethylindole-3-carbaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-3-14-12-8-6-5-7-10(12)11(9-15)13(14)16-4-2/h5-9H,3-4H2,1-2H3 |
InChIキー |
PYGWPQQFANJMRH-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(=C1OCC)C=O |
正規SMILES |
CCN1C2=CC=CC=C2C(=C1OCC)C=O |
同義語 |
1H-Indole-3-carboxaldehyde,2-ethoxy-1-ethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



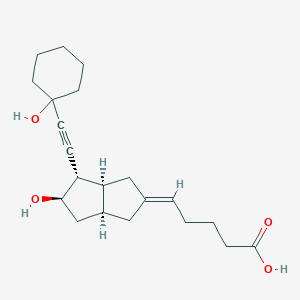
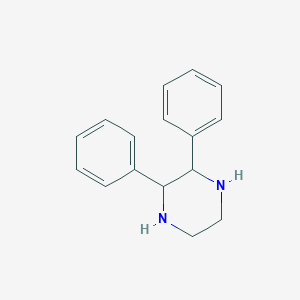
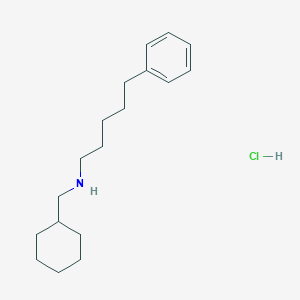
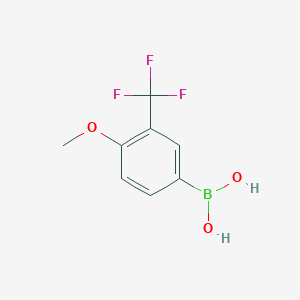

![1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione](/img/structure/B114183.png)


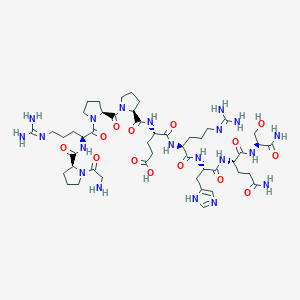

![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)
